molecular formula C17H26O7S B2908716 4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate CAS No. 2065088-74-4

4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate

Cat. No.: B2908716
CAS No.: 2065088-74-4
M. Wt: 374.45
InChI Key: LSJOHJYWJCHVFJ-DYVFDRNCSA-N
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Description

4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate is a complex organic compound with significant applications in various scientific fields. This compound features a bicyclic structure with a sulfonic acid group, making it a versatile molecule in both synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, forming carboxylic acids under strong oxidative conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Sulfonation: Sulfur trioxide, fuming sulfuric acid.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound and its derivatives are explored for their therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of various organic materials.

Mechanism of Action

The mechanism by which 4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate exerts its effects depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid derivative used in various industrial applications.

    4-methylbenzenesulfonic acid: Another sulfonic acid derivative with a methyl group, used in organic synthesis and as a catalyst.

Uniqueness

The uniqueness of 4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate lies in its bicyclic structure combined with the sulfonic acid group, providing a versatile platform for chemical modifications and diverse applications in research and industry.

Properties

IUPAC Name

4-[(Z)-(1,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S.3H2O/c1-16(2)13-8-9-17(16,3)14(15(13)18)10-11-4-6-12(7-5-11)22(19,20)21;;;/h4-7,10,13H,8-9H2,1-3H3,(H,19,20,21);3*1H2/b14-10+;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJOHJYWJCHVFJ-DYVFDRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=CC3=CC=C(C=C3)S(=O)(=O)O)C2=O)C)C.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=C/C3=CC=C(C=C3)S(=O)(=O)O)/C2=O)C)C.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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